1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride

Catalog No.
S888457
CAS No.
1185299-82-4
M.F
C9H18ClNO3
M. Wt
223.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methoxyethyl)piperidine-3-carboxylic acid hyd...

CAS Number

1185299-82-4

Product Name

1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride

IUPAC Name

1-(2-methoxyethyl)piperidine-3-carboxylic acid;hydrochloride

Molecular Formula

C9H18ClNO3

Molecular Weight

223.7 g/mol

InChI

InChI=1S/C9H17NO3.ClH/c1-13-6-5-10-4-2-3-8(7-10)9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H

InChI Key

BHTVDQLDGORVFI-UHFFFAOYSA-N

SMILES

COCCN1CCCC(C1)C(=O)O.Cl

Canonical SMILES

COCCN1CCCC(C1)C(=O)O.Cl

1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride (CAS 1185299-82-4) is a highly functionalized nipecotic acid derivative widely utilized as a building block in pharmaceutical chemistry, particularly for central nervous system (CNS) drug discovery. Featuring both a reactive carboxylic acid handle and a tertiary amine with a 2-methoxyethyl substituent, this compound serves as a versatile precursor for synthesizing amides, esters, and complex heterocycles. The incorporation of the methoxyethyl group strategically balances lipophilicity and aqueous solubility, while the hydrochloride salt form ensures excellent solid-state stability, making it an ideal candidate for automated library synthesis and scale-up manufacturing [1].

Research Fit

HCl salt – reported aqueous solubility context for direct dissolution in assay media
Nipecotic acid analog – GABA uptake inhibition research scaffold
3‑carboxylic acid isomer – required for GAT1/GAT4 transporter engagement studies

Substituting this specific N-functionalized building block with unalkylated nipecotic acid or simpler N-methyl analogs fundamentally alters the physicochemical trajectory of downstream products and complicates synthetic workflows. Unsubstituted nipecotic acid requires a subsequent N-alkylation step, which often suffers from poor regioselectivity, over-alkylation to quaternary ammonium salts, and significant yield losses. Furthermore, replacing the methoxyethyl group with a purely aliphatic chain (such as propyl or butyl) removes a critical hydrogen bond acceptor, leading to reduced aqueous solubility and suboptimal pharmacokinetic profiles in CNS-targeted libraries. The pre-installed methoxyethyl group and the stable hydrochloride salt form are essential for maintaining process efficiency and achieving desired drug-like properties [1].

Substitution Risk

Salt form mismatch

Free base may not provide equivalent aqueous solubility or protonation consistency, affecting assay reproducibility.

Positional isomer inactive

4‑carboxy isomer is predicted inactive at GAT1/GAT4; substituting by mistake would invalidate transporter studies.

N‑substituent sensitivity

N‑alkyl chain length and polarity modulate lipophilicity and target binding; similar analogs may shift selectivity profile.

Lipophilicity and BBB Permeability Optimization

The addition of the 2-methoxyethyl group to the nipecotic acid core significantly alters its lipophilicity profile. Class-level physicochemical modeling indicates that the N-(2-methoxyethyl) substitution increases the calculated LogP (cLogP) by approximately 0.5 to 0.8 units compared to the unsubstituted secondary amine. This shift moves the building block into a more favorable range for passive membrane permeability, which is critical for the development of CNS-active compounds such as GABA uptake inhibitors [1].

Evidence DimensionCalculated Lipophilicity (cLogP)
Target Compound DataOptimized for CNS permeability (approx. +0.5 to +0.8 shift)
Comparator Or BaselineUnsubstituted nipecotic acid (lower lipophilicity, poor BBB penetration)
Quantified Difference+0.5 to +0.8 cLogP units
ConditionsIn silico physicochemical profiling for CNS drug-like space

Enables the direct synthesis of CNS-targeted libraries with built-in physicochemical properties favorable for blood-brain barrier penetration.

Salt vs. Free Base
Data to verify
Freely soluble crystalline powder
Free base: low‑melting solid, limited water solubility
Supports direct dissolution and consistent in vitro preparation
Vendor CoA; purity ≥98% HPLC reported

Solid-State Stability and Handling Efficiency

The free base form of N-alkylated piperidinecarboxylic acids is often prone to forming viscous, hygroscopic oils that complicate precise weighing and long-term storage. The hydrochloride salt form of 1-(2-Methoxyethyl)piperidine-3-carboxylic acid mitigates these issues by providing a highly crystalline solid with a defined melting point and significantly reduced hygroscopicity. This solid-state stability prevents degradation and ensures accurate molar dosing during automated parallel synthesis [1].

Evidence DimensionPhysical State and Handling
Target Compound DataCrystalline solid, low hygroscopicity
Comparator Or Baseline1-(2-Methoxyethyl)piperidine-3-carboxylic acid free base (viscous oil, hygroscopic)
Quantified DifferenceSignificant improvement in handling and shelf-life
ConditionsStandard laboratory storage and automated weighing conditions

Ensures precise molar dosing and reproducible yields in automated parallel synthesis and scale-up manufacturing.

Positional Isomer SAR
Class-level inference
3‑carboxy active, 4‑carboxy likely inactive
Based on nipecotic acid pharmacophore model (Andersen 2001)
3‑carboxy isomer critical for GAT1/GAT4 engagement; 4‑carboxy not suitable
No head‑to‑head data for 2‑methoxyethyl series

Aqueous Solubility for Assay and Formulation Compatibility

While increasing lipophilicity is necessary for membrane permeability, it often comes at the cost of aqueous solubility. The ether oxygen in the 2-methoxyethyl chain acts as a crucial hydrogen bond acceptor, maintaining a higher aqueous solubility compared to N-alkyl nipecotic acids with purely aliphatic chains of similar molecular weight (e.g., N-butyl). This balance prevents precipitation in aqueous high-throughput screening (HTS) assays and improves the formulation potential of downstream analogs [1].

Evidence DimensionAqueous Solubility Profile
Target Compound DataMaintained solubility via ether oxygen H-bond acceptor
Comparator Or BaselineN-butyl nipecotic acid (purely aliphatic, lower aqueous solubility)
Quantified DifferenceEnhanced solubility retention in aqueous media
ConditionsAqueous buffer systems used in HTS and formulation

Prevents false negatives in biological assays caused by compound precipitation and improves the bioavailability profile of synthesized analogs.

Lipophilicity Shift
Data to verify
ΔlogP ≈ +2.7
Predicted logP −0.80 vs. −3.50 (unsubstituted)
Increased lipophilicity may support passive CNS penetration evaluation
ChemAxon prediction; experimental confirmation needed

Synthetic Process Efficiency and Yield Optimization

Utilizing the pre-functionalized 1-(2-Methoxyethyl)piperidine-3-carboxylic acid hydrochloride bypasses the need for late-stage N-alkylation of a nipecotic acid core. Late-stage N-alkylation with reagents like 2-bromoethyl methyl ether often results in competitive side reactions, including the formation of quaternary ammonium salts, which can reduce the yield of the desired product by 20-40%. Starting with the pre-assembled building block streamlines the synthetic route and simplifies purification [1].

Evidence DimensionSynthetic Yield and Step Count
Target Compound DataDirect coupling (no N-alkylation step required)
Comparator Or BaselineUnsubstituted nipecotic acid + 2-bromoethyl methyl ether (in situ alkylation)
Quantified DifferenceElimination of 1 synthetic step; avoidance of 20-40% yield loss to over-alkylation
ConditionsStandard amide/ester coupling workflows

Streamlines synthetic workflows, reduces purification bottlenecks, and lowers the overall cost of goods in pharmaceutical intermediate manufacturing.

CNS Drug Discovery and GABA Transporter Modulators

As a functionalized nipecotic acid analog, it is an ideal building block for synthesizing libraries targeting GABA transporters (GAT1, GAT3) and other CNS targets, leveraging its optimized blood-brain barrier permeability profile [1].

Automated Parallel Synthesis of Piperidine Libraries

The excellent solid-state stability and handling characteristics of the hydrochloride salt make it highly suitable for use in automated liquid handling and weighing systems for high-throughput library generation [2].

Development of Water-Soluble Lipophilic Therapeutics

The strategic inclusion of the methoxyethyl group allows medicinal chemists to increase the lipophilicity of drug candidates without severely compromising aqueous solubility, facilitating easier formulation and assay integration [3].

Scale-Up Manufacturing of Pharmaceutical Intermediates

By bypassing problematic late-stage N-alkylation steps, this pre-functionalized building block enables more robust, higher-yielding, and cost-effective synthetic routes for commercial API manufacturing [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
GAT1/GAT4 selectivity profiling
3‑carboxylic acid pharmacophore and N‑substituent profile
Confirm GAT subtype engagement and N‑alkyl SAR benchmarking
CNS‑penetrant lead identification
Predicted lipophilicity within CNS‑accessible range
Verify passive permeability and in vivo exposure in seizure models
Reproducible in vitro assay development
HCl salt with aqueous solubility context
Validate dissolution consistency and lot‑to‑lot assay reproducibility

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